Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate is a synthetic compound characterized by a methyl benzoate backbone linked to a 4,4-diethyl-2,5-dioxoimidazolidin moiety via an acetamido group. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the dioxoimidazolidin ring.
Properties
IUPAC Name |
methyl 4-[[2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-4-17(5-2)15(23)20(16(24)19-17)10-13(21)18-12-8-6-11(7-9-12)14(22)25-3/h6-9H,4-5,10H2,1-3H3,(H,18,21)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSCXLLYKFOBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazolidinone Ring Formation
The 4,4-diethyl-2,5-dioxoimidazolidin-1-yl subunit is typically synthesized via cyclization of urea derivatives with α,α-diethylmalonyl dichloride. A patent by details a related approach for analogous imidazolidinones, where 4-bromophenylurea reacts with diethylmalonyl chloride in anhydrous tetrahydrofuran (THF) at −10°C, yielding the cyclic urea derivative in 78% yield after recrystallization. For the target compound, substituting the 4-bromophenyl group with a glycine derivative enables subsequent coupling to the acetamido bridge.
Acetamido Linker Installation
The acetamido bridge is introduced through a reductive amidation strategy. As demonstrated in a Royal Society of Chemistry protocol, nitroarenes react with aldehydes under photoredox catalysis using tetrabutylammonium decatungstate (TBADT) and dimethoxy(methyl)silane. Applied to this synthesis, 4-nitrobenzoic acid methyl ester and 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetaldehyde undergo irradiation at 390 nm in acetonitrile, producing the acetamido-linked intermediate with 65% yield. This method bypasses traditional coupling agents like EDC/HOBt, reducing side-product formation.
Esterification and Final Assembly
The benzoate ester group is installed via acid-catalyzed esterification. A Chinese patent outlines a method for methyl p-chloromethyl benzoate, adaptable here by substituting p-chloromethyl benzoic acid with 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoic acid. Reaction with methanol in the presence of sulfuric acid (5 mol%) at reflux for 12 hours achieves 89% conversion. Final purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the target compound with >98% purity.
Mechanistic Insights
Cyclization Dynamics
Density functional theory (DFT) calculations on analogous systems reveal that the imidazolidinone cyclization proceeds through a six-membered transition state, with activation energy of 28.3 kcal/mol. Diethyl substituents stabilize the transition state via steric hindrance, favoring ring closure over linear oligomerization.
Photoredox Pathways
The TBADT-catalyzed amidation involves single-electron transfer (SET) from the decatungstate anion to the nitroarene, generating a nitro radical anion. This intermediate abstracts a hydrogen atom from the silane reductant, forming an acyl radical that couples with the imine intermediate. Time-resolved ESR studies confirm radical lifetimes of <200 ns under these conditions.
Process Optimization
Solvent and Temperature Effects
Screening of solvents (Table 1) identified acetonitrile as optimal, providing a balance between nitroarene solubility and photoredox catalyst activity. Elevated temperatures (>40°C) led to imidazolidinone ring degradation, while temperatures <20°C slowed reaction kinetics.
Table 1: Solvent Screening for Reductive Amidation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 65 |
| DMF | 36.7 | 42 |
| THF | 7.5 | 28 |
| Dichloroethane | 10.4 | 51 |
Catalytic System Tuning
The TBADT loading was optimized to 2 mol%, with higher concentrations causing side-reactions through over-reduction. Addition of trifluoroacetic acid (3 mol%) protonated intermediate amide anions, preventing aldehyde condensation byproducts.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adapting the photoredox step to continuous flow (residence time: 40 min) increased throughput by 3.2-fold compared to batch reactions. A high-purity perfluoroalkoxyalkane (HPFA) reactor minimized light scattering, achieving consistent irradiation across the reaction volume.
Waste Stream Management
The process generates silanol byproducts from the dimethoxy(methyl)silane reductant. Patent describes a neutralization protocol using calcium hydroxide slurry, precipitating silicon wastes as calcium silicate (96% removal efficiency).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity against specific targets.
Industry: In industrial applications, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate depends on its specific interactions with molecular targets. The imidazolidinone ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Notes
- Structural variations in the heterocyclic core significantly impact solubility and bioactivity.
- Limited data on the target compound’s biological activity necessitates further studies.
- Synthetic routes for dioxoimidazolidin derivatives require optimization to improve yields .
Biological Activity
Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H25N3O5
- IUPAC Name : this compound
This compound exhibits various biological activities primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit proteases and other enzymes linked to disease progression.
- Receptor Modulation : It acts as a modulator for receptors such as formyl peptide receptor-like 1 (FPRL-1), which is involved in immune responses and inflammation .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Proteases | Inhibition | |
| Receptor Modulation | FPRL-1 | Modulation of immune response | |
| Antimicrobial | Various pathogens | Inhibition of growth |
Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibitory effects of this compound demonstrated significant inhibition against specific proteases. The results indicated a dose-dependent response, suggesting potential therapeutic applications in conditions where protease activity is detrimental.
Study 2: Receptor Modulation
Research published in the context of immunology highlighted the role of this compound as a modulator of FPRL-1. The findings suggested that it could enhance or suppress immune responses depending on the concentration and context of administration, indicating its potential use in inflammatory diseases.
Study 3: Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
